L-Aspartic acid, L-methionyl-L-arginyl-L-tryptophyl-L-arginyl-

Description

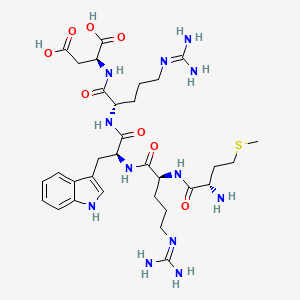

The compound L-Aspartic acid, L-methionyl-L-arginyl-L-tryptophyl-L-arginyl- is a peptide sequence featuring L-aspartic acid conjugated to a tetrapeptide composed of methionine, arginine, tryptophan, and arginine residues. This structure combines the properties of L-aspartic acid—a non-essential, dicarboxylic amino acid involved in protein synthesis and neurotransmission—with a peptide backbone rich in functional residues .

- L-Aspartic Acid: Chemically represented as C₄H₇NO₄, it is charged at physiological pH due to its carboxyl and amino groups, contributing to solubility and reactivity .

Properties

CAS No. |

586345-15-5 |

|---|---|

Molecular Formula |

C32H50N12O8S |

Molecular Weight |

762.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C32H50N12O8S/c1-53-13-10-19(33)26(47)41-21(8-4-11-38-31(34)35)27(48)43-23(14-17-16-40-20-7-3-2-6-18(17)20)29(50)42-22(9-5-12-39-32(36)37)28(49)44-24(30(51)52)15-25(45)46/h2-3,6-7,16,19,21-24,40H,4-5,8-15,33H2,1H3,(H,41,47)(H,42,50)(H,43,48)(H,44,49)(H,45,46)(H,51,52)(H4,34,35,38)(H4,36,37,39)/t19-,21-,22-,23-,24-/m0/s1 |

InChI Key |

SMZWMXSYYZOAMD-DUSBTPNUSA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)O)C(=O)O)N |

Canonical SMILES |

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis

Direct Synthesis from Fumaric Acid : One of the traditional methods involves the reaction of fumaric acid with ammonia, which can be facilitated by heating under acidic conditions. This reaction produces L-aspartic acid in a straightforward manner.

Oxazaborolidinone Method : A more refined chemical synthesis involves dissolving oxazaborolidinone in methanol with concentrated hydrochloric acid. The mixture is stirred and then treated with tetrahydrofuran (THF) to precipitate L-aspartic acid.

Enzymatic Synthesis

Enzymatic synthesis provides an optically pure form of L-aspartic acid. This method utilizes enzymes such as aspartase, which catalyzes the conversion of fumarate and ammonia into L-aspartic acid. The process typically occurs in a sugar-free medium, optimizing the yield and purity of the product.

Fermentation Methods

Fermentation is a sustainable method for producing L-aspartic acid using microorganisms:

Microbial Strains : Specific strains such as Escherichia coli, Pseudomonas fluorescens, and Bacillus megatherium are effective in fermenting fumarate into L-aspartic acid. These microorganisms are cultivated in nutrient-rich media containing fumarate and ammonia at controlled temperatures (27°C to 40°C) and pH levels around 7.

Process Overview : The fermentation process typically lasts between 2 to 10 days, allowing for substantial accumulation of L-aspartic acid in the culture broth, which can then be isolated through filtration or crystallization techniques.

The preparation of "L-Aspartic acid, L-methionyl-L-arginyl-L-tryptophyl-L-arginyl-" involves combining L-aspartic acid with other amino acids through peptide synthesis techniques.

Solid-Phase Peptide Synthesis (SPPS)

This method allows for the sequential addition of amino acids to form peptides:

Stepwise Addition : The synthesis begins with attaching L-aspartic acid to a solid support resin. Subsequent amino acids (methionine, arginine, tryptophan) are added one at a time under controlled conditions using coupling reagents like DIC (diisopropylcarbodiimide) or HATU (hexafluoro phosphonium hexafluorophosphate).

Cleavage and Purification : Once the desired peptide sequence is assembled, it is cleaved from the resin using trifluoroacetic acid (TFA). The crude product is then purified via high-performance liquid chromatography (HPLC) to achieve the final product in high purity.

Enzymatic Peptide Synthesis

This method utilizes enzymes to catalyze peptide bond formation:

- Enzymatic Reactions : Specific enzymes can facilitate the ligation of amino acids under mild conditions, often resulting in fewer side reactions compared to chemical synthesis methods. This approach can enhance the yield and purity of the target compound.

Comparative Summary of Preparation Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Chemical Synthesis | Simple, direct | Potential for racemization |

| Enzymatic Synthesis | High specificity | Requires specific conditions |

| Fermentation | Sustainable, scalable | Time-consuming |

| Solid-Phase Synthesis | High purity achievable | Requires specialized equipment |

The preparation of "L-Aspartic acid, L-methionyl-L-arginyl-L-tryptophyl-L-arginyl-" can be achieved through various methods including chemical synthesis, enzymatic processes, and fermentation techniques. Each method has its advantages and limitations depending on factors such as yield, purity, cost, and scalability. Understanding these preparation techniques is crucial for optimizing production processes in pharmaceutical and biotechnological applications.

Chemical Reactions Analysis

Types of Reactions

L-Aspartic acid, L-methionyl-L-arginyl-L-tryptophyl-L-arginyl- can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

Reduction: Reduction reactions can reverse the oxidation of methionine.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction can revert it back to methionine .

Scientific Research Applications

Cardiovascular Health

L-Aspartic acid has been studied for its role in cardiovascular health. Elevated levels of L-Aspartic acid have been associated with early-onset coronary artery disease (EOCAD). A study involving 128 EOCAD patients indicated significantly higher serum levels of L-Aspartic acid compared to healthy controls, suggesting its potential as a biomarker for cardiovascular conditions .

Liver Function and Detoxification

L-Aspartic acid is utilized in formulations aimed at enhancing liver function and detoxification processes. It is often combined with other amino acids in intravenous infusions to support patients with liver disorders . Its role in detoxification stems from its ability to facilitate the urea cycle, thereby assisting in the removal of ammonia from the body.

Neurological Disorders

Research indicates that L-Aspartic acid may play a role in neurological health. It is involved in neurotransmission and has been linked to psychiatric disorders. Alterations in L-Aspartic acid levels have been observed in conditions such as hyperammonemia and diabetes, suggesting that it may serve as a target for therapeutic interventions .

Dietary Supplements

L-Aspartic acid is commonly included in dietary supplements aimed at enhancing athletic performance and recovery. It is believed to help reduce fatigue and improve energy levels during physical exertion. The compound's ability to support amino acid metabolism makes it a valuable addition to sports nutrition products .

Amino Acid Infusions

In clinical settings, L-Aspartic acid is frequently combined with other amino acids for parenteral nutrition solutions. These solutions are vital for patients who cannot consume food orally, ensuring they receive essential nutrients for recovery and overall health .

Metabolic Pathways

L-Aspartic acid participates in various metabolic pathways, particularly those involving the malate-aspartate shuttle, which is crucial for energy production within cells. Understanding these pathways can lead to insights into metabolic disorders and potential therapeutic targets .

Cancer Research

Emerging studies suggest that targeting L-Aspartic acid metabolism may offer new strategies for cancer treatment. By manipulating its levels or pathways, researchers aim to explore its effects on tumor growth and progression .

Data Summary

Case Study 1: Cardiovascular Disease

A study published in PMC analyzed serum amino acids, including L-Aspartic acid, among EOCAD patients. Results showed significant differences between patient groups and controls, highlighting the relevance of this amino acid in cardiovascular health assessments.

Case Study 2: Liver Health

Clinical trials have demonstrated that intravenous infusions containing L-Aspartic acid improve liver function markers in patients with hepatic impairment, supporting its use as a therapeutic agent.

Mechanism of Action

The mechanism of action of L-Aspartic acid, L-methionyl-L-arginyl-L-tryptophyl-L-arginyl- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways or metabolic processes .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Peptides/Amino Acids

Key Observations:

- Charge and Solubility : The tetrapeptide’s arginine residues enhance solubility in aqueous environments compared to purely hydrophobic peptides (e.g., Ile/Ile-containing sequences) .

- Thermal Stability : L-Aspartic acid exhibits thermal deformation in crystal structures (contraction along the ac plane at high temperatures) . Peptides like L-Methionyl-L-Arg-L-Trp-L-Arg may display varied stability due to hydrogen bonding and hydrophobic interactions.

- Electrochemical Detection: L-Aspartic acid is detectable via Ag-doped ZnO nanosheets with a 20s response time . Peptides with similar residues (e.g., Trp’s indole group) might require modified detection protocols.

Table 2: Application Comparison

Key Insights:

- Nutritional Role: L-Aspartic acid and L-glutamic acid dominate non-essential amino acid profiles in foods like melinjo peel tea, enhancing taste and nutrition .

- Peptide Potential: The tetrapeptide’s arginine and tryptophan residues suggest antioxidant or antimicrobial activity, though empirical data is lacking .

Biological Activity

L-Aspartic acid, L-methionyl-L-arginyl-L-tryptophyl-L-arginyl- is a complex peptide composed of multiple amino acids, with a molecular formula of C32H50N12O8S and a molecular weight of 762.9 g/mol. This compound is significant in various biological processes and has garnered attention for its potential therapeutic applications. This article reviews its biological activity, including its metabolic pathways, effects on cellular functions, and implications in health and disease.

1. Structure and Composition

The compound consists of:

- L-Aspartic Acid : An amino acid involved in neurotransmission and metabolism.

- L-Methionine : An essential amino acid that plays a critical role in methylation processes.

- L-Arginine : Known for its role in the urea cycle and as a precursor to nitric oxide.

- L-Tryptophan : A precursor to serotonin, influencing mood and sleep.

The presence of these amino acids suggests a multifaceted role in metabolic regulation, neurotransmission, and potential therapeutic effects.

2.1 Metabolic Pathways

L-Aspartic acid is involved in various metabolic pathways, including:

- Neurotransmission : It acts as an excitatory neurotransmitter in the central nervous system, influencing synaptic plasticity and cognitive functions .

- Urea Cycle : L-Arginine contributes to the detoxification of ammonia through the urea cycle, while L-Aspartic acid can participate in the synthesis of other amino acids .

2.2 Therapeutic Potential

Research indicates that peptides containing L-Aspartic acid can exhibit various therapeutic properties:

- Anticancer Activity : Studies have shown that asparaginase (derived from L-aspartic acid) can deplete asparagine levels in certain cancer cells, leading to cell death . This mechanism is particularly relevant in treating acute lymphoblastic leukemia.

- Neuroprotective Effects : The modulation of neurotransmitter levels by L-Aspartic acid and its derivatives has implications for neurodegenerative diseases and psychiatric disorders .

3.1 Clinical Applications

A review of clinical studies highlights the use of L-asparaginase in treating leukemia:

- Mechanism : The enzyme catalyzes the hydrolysis of asparagine to aspartate, leading to reduced availability of asparagine for tumor cells that cannot synthesize it effectively .

3.2 Metabolomic Studies

Recent metabolomic analyses have demonstrated significant alterations in amino acid levels associated with various health conditions:

| Metabolite | Log Fold Change | Average Expression | p-Value | Adjusted p-Value |

|---|---|---|---|---|

| L-Proline | 0.910 | 19.269 | 1.02 × 10^-6 | 0.00014 |

| L-Glutamic Acid | 1.406 | 19.899 | 2.04 × 10^-6 | 0.00018 |

| N-Acetylglutamic Acid | 1.146 | 13.495 | 7.33 × 10^-7 | 0.00014 |

| Adenosine Monophosphate | 0.925 | 20.923 | 3.23 × 10^-6 | 0.00018 |

| Adenosine Diphosphate | 0.925 | 20.923 | 3.23 × 10^-6 | 0.00018 |

| L-Threonine | 1.281 | 18.628 | 9.24 × 10^-6 | 0.00036 |

| L-Leucine | 0.870 | 17.672 | 1.18 × 10^-5 | 0.00036 |

This table illustrates the significant changes in amino acids linked to various metabolic disorders, emphasizing the relevance of L-Aspartic acid in metabolic regulation .

4. Conclusion

The compound L-Aspartic acid, L-methionyl-L-arginyl-L-tryptophyl-L-arginyl- exhibits diverse biological activities with potential therapeutic applications, particularly in oncology and neurobiology. Ongoing research into its metabolic pathways and clinical efficacy will further elucidate its role in health and disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.